molecular formula C14H12ClN3O B5700689 6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5700689
M. Wt: 273.72 g/mol
InChI Key: ZQIHWMMDVDTWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound that belongs to the pyrazolopyrimidine family. It has been studied for its potential use in scientific research applications due to its interesting chemical properties. In

Mechanism of Action

The mechanism of action of 6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves binding to the active site of the target enzyme and inhibiting its activity. This results in a decrease in cell division and proliferation, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, as mentioned above. Physiologically, it has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its specificity for certain enzymes, making it a potential targeted therapy for cancer. However, one limitation is that its effects on normal cells have not been extensively studied, and it may have off-target effects that could be harmful.

Future Directions

There are several future directions for research on 6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol. One direction is to study its effects on normal cells and determine its potential toxicity. Another direction is to explore its potential as a targeted therapy for other diseases besides cancer, such as inflammatory disorders. Additionally, further optimization of the synthesis method could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 3-methylphenyl hydrazine with 4-chloro-3-methyl-2-nitropyrazole in the presence of a base. The resulting intermediate is then reduced to yield the final compound. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential use in scientific research applications. It has been shown to have inhibitory effects on certain enzymes, including protein kinase CK2 and cyclin-dependent kinase 2. These enzymes play important roles in cell division and proliferation, making them potential targets for cancer therapy.

properties

IUPAC Name

6-chloro-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-8-4-3-5-10(6-8)11-7-12-16-9(2)13(15)14(19)18(12)17-11/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIHWMMDVDTWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=NC(=C(C(=O)N3N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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